Cas no 52846-21-6 (4-methyl-N-[(E)-(4-propoxyphenyl)methylidene]aniline)
52846-21-6 structure
Product Name:4-methyl-N-[(E)-(4-propoxyphenyl)methylidene]aniline
CAS-nummer:52846-21-6
MF:C17H19NO
MW:253.338864564896
CID:937573
PubChem ID:298717
Update Time:2025-04-19
4-methyl-N-[(E)-(4-propoxyphenyl)methylidene]aniline Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-methyl-N-[(E)-(4-propoxyphenyl)methylidene]aniline
- N-(4-methylphenyl)-1-(4-propoxyphenyl)methanimine
- AC1L6TJF
- NSC171029
- NSC-171029
- DTXSID60305523
- 52846-21-6
- (E)-N-(4-Methylphenyl)-1-(4-propoxyphenyl)methanimine
- AKOS002801541
-
- Inchi: 1S/C17H19NO/c1-3-12-19-17-10-6-15(7-11-17)13-18-16-8-4-14(2)5-9-16/h4-11,13H,3,12H2,1-2H3/b18-13+
- InChI-sleutel: NFNBCECWJFHKQU-QGOAFFKASA-N
- LACHT: O(C1C=CC(/C=N/C2C=CC(C)=CC=2)=CC=1)CCC
Berekende eigenschappen
- Exacte massa: 253.14677
- Monoisotopische massa: 253.147
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 5
- Complexiteit: 260
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.5
- Topologisch pooloppervlak: 21.6Ų
Experimentele eigenschappen
- Dichtheid: 0.97
- Kookpunt: 392.5°Cat760mmHg
- Vlampunt: 392.5°Cat760mmHg
- Brekindex: 1.529
- PSA: 21.59
- LogboekP: 4.53440
4-methyl-N-[(E)-(4-propoxyphenyl)methylidene]aniline Gerelateerde literatuur
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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